[1-(Aminomethyl)cyclopentyl]methanamine
Overview
Description
[1-(Aminomethyl)cyclopentyl]methanamine: is an organic compound with the molecular formula C7H16N2 It is a cyclopentane derivative with two amine groups attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)cyclopentyl]methanamine typically involves the reaction of cyclopentane derivatives with amine groups. One common method is the reductive amination of cyclopentanone with formaldehyde and ammonia or a primary amine under hydrogenation conditions. This reaction is usually catalyzed by a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Aminomethyl)cyclopentyl]methanamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the amine groups are replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and bioactivity.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)cyclopentyl]methanamine involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and changes in cellular function.
Comparison with Similar Compounds
Cyclopentylamine: A simpler amine derivative of cyclopentane with one amine group.
Cyclopentylmethylamine: A related compound with a methyl group attached to the cyclopentane ring.
Cyclopentylmethanamine: Another similar compound with a different substitution pattern on the cyclopentane ring.
Uniqueness:
- [1-(Aminomethyl)cyclopentyl]methanamine is unique due to the presence of two amine groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
- The compound’s specific structure allows for unique interactions with molecular targets, making it valuable for research and industrial applications.
Properties
IUPAC Name |
[1-(aminomethyl)cyclopentyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-7(6-9)3-1-2-4-7/h1-6,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMSTXROIMQHME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307759 | |
Record name | 1,1-Cyclopentanedimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38932-72-8 | |
Record name | 1,1-Cyclopentanedimethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38932-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Cyclopentanedimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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